2-Ethoxy-5,6-dihydro-4h-1,3-oxazine
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Overview
Description
2-Ethoxy-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of 3-aminopropanol with ethyl carboxylates under solvent-free conditions and microwave irradiation. This method is known for its efficiency, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydrooxazines.
Substitution: Formation of substituted oxazines with different functional groups.
Scientific Research Applications
2-Ethoxy-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
2-Oxazolines: These compounds share a similar ring structure but differ in the position of the oxygen and nitrogen atoms.
Morpholine: A tetrahydro-1,4-oxazine that is widely used in pharmaceuticals and agrochemicals.
Benzoxazines: These compounds contain a fused benzene ring and are used in the production of high-performance polymers.
Uniqueness of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine: The presence of the ethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Properties
CAS No. |
79493-70-2 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-ethoxy-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C6H11NO2/c1-2-8-6-7-4-3-5-9-6/h2-5H2,1H3 |
InChI Key |
HUJSCRIBPPIZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCCO1 |
Origin of Product |
United States |
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